![molecular formula C10H12BrNO B1413758 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one CAS No. 1882309-66-1](/img/structure/B1413758.png)
5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one
Overview
Description
5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one (BMP-2one) is an organic compound with a unique structure that has been studied extensively in recent years. BMP-2one has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and the advantages and limitations of using it in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Intramolecular Cycloaddition Reactions : 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one has been studied in the context of intramolecular cycloaddition reactions. These reactions are significant in the synthesis of azatricycles, where the bromine reaction plays a crucial role in rearrangements (Krow et al., 1991)(Krow et al., 1991).
Bromination of Dihydropyridines : The compound's reaction with bromine leads to the formation of various bromo derivatives. This process is essential in the synthesis of tetrahydrofurans and other heterocyclic compounds (Skrastin'sh et al., 1991)(Skrastin'sh et al., 1991).
Pharmaceutical Applications
Antiviral Activity : In the realm of medicinal chemistry, derivatives of this compound have shown antiviral activity, particularly against retroviruses. This has implications for the treatment of diseases like HIV (Hocková et al., 2003)(Hocková et al., 2003).
Neuroimaging Research : The compound has been used in the development of radiotracers for imaging metabotropic glutamate receptor subtype 2 in the brain. This is crucial for studying various neurological conditions (Kumata et al., 2017)(Kumata et al., 2017).
Material Science and Chemistry
- Cyclization Reactions : The compound is involved in base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives. This has applications in the synthesis of complex organic molecules (Grandjean et al., 1992)(Grandjean et al., 1992).
properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)-4-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLXPPUZAJVFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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